molecular formula C14H11BrN2O3 B6628886 5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid

5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid

Cat. No. B6628886
M. Wt: 335.15 g/mol
InChI Key: CWNUWYNKSMEGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is known for its unique properties, which make it suitable for use in a wide range of applications, including drug development and disease treatment. In

Mechanism of Action

The mechanism of action of 5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid involves the inhibition of specific enzymes and proteins that are involved in the disease process. For example, in cancer, this compound inhibits the activity of specific enzymes that are responsible for the growth and proliferation of cancer cells. In bacterial infections, it inhibits the activity of specific proteins that are essential for bacterial survival and growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid are diverse and depend on the specific disease or condition being treated. For example, in cancer, this compound can induce cell death, inhibit cell proliferation, and reduce tumor growth. In bacterial infections, it can inhibit bacterial growth and promote the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid in lab experiments is its potency and specificity. This compound has been shown to exhibit potent activity against specific enzymes and proteins, making it an ideal candidate for use in disease treatment and drug development. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the identification of new applications for this compound, including its potential use in the treatment of other diseases and conditions. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its long-term effects on human health.

Synthesis Methods

The synthesis of 5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid involves the reaction of 3-bromo-2-methylaniline with pyridine-2,6-dicarboxylic acid in the presence of a suitable reagent. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to ensure optimal yield and purity of the final product.

Scientific Research Applications

One of the primary applications of 5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid is in the field of drug development. This compound has been shown to exhibit potent activity against a wide range of diseases, including cancer, inflammation, and bacterial infections. It works by inhibiting specific enzymes and proteins that are involved in the disease process, thereby preventing the progression of the disease.

properties

IUPAC Name

5-[(3-bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-8-10(15)3-2-4-11(8)17-13(18)9-5-6-12(14(19)20)16-7-9/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNUWYNKSMEGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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